N,N'-Dimethyl-1,2-cyclohexanediamine
Description
Significance in Advanced Chemical Synthesis
The importance of N,N'-Dimethyl-1,2-cyclohexanediamine lies in its ability to form stable and catalytically active complexes with a variety of transition metals, including copper, palladium, rhodium, and iridium. These metal complexes have proven to be highly effective catalysts for a broad spectrum of asymmetric reactions that are fundamental to modern organic synthesis.
Its applications span from the formation of carbon-carbon and carbon-heteroatom bonds to hydrogenation and polymerization reactions. sigmaaldrich.comchemimpex.comsigmaaldrich.com The ligand's robustness and the high levels of stereocontrol it imparts make it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where enantiomeric purity is paramount. sigmaaldrich.com For instance, it has been utilized in the synthesis of precursors for tricyclic γ-secretase modulators and various substituted pyrazoles with anti-inflammatory activity.
Crucial Role as a Chiral Diamine Ligand
As a chiral diamine ligand, this compound plays a critical role in asymmetric catalysis by creating a chiral environment around the metal center. This chiral pocket dictates the facial selectivity of substrate approach, leading to the preferential formation of one enantiomer over the other. The C2 symmetry of the ligand simplifies the analysis of the transition states, making it a valuable tool for mechanistic studies and the rational design of new catalysts.
The versatility of this compound is demonstrated by its successful application in a wide array of catalytic asymmetric reactions, including:
Copper-catalyzed reactions: Ullmann-type couplings, amidation of aryl halides, and conjugate additions. chemimpex.comchemicalbook.com
Palladium-catalyzed reactions: Allylic alkylations and aminations. sigmaaldrich.com
Rhodium-catalyzed reactions: Asymmetric hydrogenation.
Zirconium-catalyzed reactions: Polymerization of olefins. chemimpex.com
The following table provides a snapshot of the performance of this compound in various copper-catalyzed reactions:
| Reaction Type | Metal | Substrate 1 | Substrate 2 | Yield (%) | Enantiomeric Excess (ee %) |
| Ullmann Coupling | CuI | o-haloanilines | N-alkylbenzimidazoles | Good to Excellent | N/A (regioselective) |
| Amidation | CuI | Aryl halides | Amides | High | N/A |
| Halogen Exchange | CuI | Alkenyl iodides | Alkenyl chlorides/bromides | Excellent | N/A (retention of geometry) |
Evolution of Research Trajectories and Key Discoveries
The development and application of chiral diamine ligands have a rich history in asymmetric catalysis. While early research focused on naturally occurring alkaloids, the late 20th century saw a surge in the development of synthetic chiral ligands, including derivatives of 1,2-diaminocyclohexane.
The synthesis of this compound can be achieved through various methods, including the reductive amination of 1,2-cyclohexanedione (B122817) or the N-methylation of 1,2-diaminocyclohexane. A notable synthetic route involves the hydrolysis of (R3a,R7a)-1,3-(dimethyl)-2-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-1,3,2-benzodiazaphosphole 2-oxide. chemimpex.com
Initial applications of this compound focused on its use in stoichiometric asymmetric synthesis. However, its true potential was unlocked with the discovery of its efficacy in catalytic amounts in combination with transition metals. A significant breakthrough was its application in copper-catalyzed cross-coupling reactions, which provided a more economical and environmentally friendly alternative to traditional palladium-based systems.
Subsequent research expanded its utility to a broader range of transformations. For instance, its use in palladium-catalyzed allylic substitution reactions has been shown to produce high enantioselectivities. sigmaaldrich.com More recently, research has explored its application in the synthesis of metal-organic frameworks (MOFs) and in organocatalysis.
The following table highlights some of the key discoveries and research trajectories involving this compound:
| Year/Period | Key Discovery/Research Trajectory | Significance |
| Late 20th Century | Development of synthetic routes to enantiopure this compound. | Enabled its widespread use in asymmetric synthesis. |
| Early 2000s | Application in copper-catalyzed Ullmann-type coupling reactions. | Provided efficient and economical methods for C-N bond formation. |
| Mid 2000s | Use in palladium-catalyzed asymmetric allylic alkylation. | Achieved high enantioselectivities (up to 89% ee) in C-C bond formation. sigmaaldrich.com |
| Late 2000s | Application in asymmetric transfer hydrogenation of ketones. | Led to the synthesis of chiral alcohols with high enantiomeric excess (up to 93% ee). sigmaaldrich.com |
| 2010s-Present | Exploration in the synthesis of novel materials and as an organocatalyst. | Expanded the scope of its applications beyond traditional metal catalysis. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-N,2-N-dimethylcyclohexane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-9-7-5-3-4-6-8(7)10-2/h7-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHPOFJADXHYBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338775 | |
| Record name | N,N'-Dimethyl-1,2-cyclohexanediamine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60338775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61798-24-1 | |
| Record name | N,N'-Dimethyl-1,2-cyclohexanediamine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60338775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-N,2-N-dimethylcyclohexane-1,2-diamine | |
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Stereochemical Aspects and Chiral Properties of N,n Dimethyl 1,2 Cyclohexanediamine
Enantiomeric Forms and Diastereoisomers
N,N'-Dimethyl-1,2-cyclohexanediamine is a chiral compound that exists as a pair of enantiomers due to the presence of two stereocenters at positions 1 and 2 of the cyclohexane (B81311) ring. The "trans" diastereomer, where the two amino groups are on opposite sides of the ring, is the focus of this discussion.
(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine
The (1R,2R) enantiomer is a significant building block in asymmetric synthesis, often utilized as a chiral ligand in various chemical transformations. nih.gov It is characterized by its specific optical rotation and is typically a white solid or colorless liquid at room temperature. nih.gov
(1S,2S)-N,N'-Dimethyl-1,2-cyclohexanediamine
As the mirror image of the (1R,2R) form, the (1S,2S) enantiomer exhibits identical physical properties, such as melting point and boiling point, but rotates plane-polarized light in the opposite direction. It is equally valuable in asymmetric catalysis, enabling the synthesis of the opposite enantiomer of a target molecule.
| Property | (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine | (1S,2S)-N,N'-Dimethyl-1,2-cyclohexanediamine |
| Molecular Formula | C8H18N2 | C8H18N2 |
| Molecular Weight | 142.24 g/mol | 142.24 g/mol |
| Appearance | White solid or colorless liquid | Not specified, expected to be similar to (1R,2R) |
| Melting Point | 39-44 °C | Not specified, expected to be similar to (1R,2R) |
| Optical Rotation | [α]/D -145±5°, c = 4.47 in chloroform | [α]/D +145±5°, c = 4.47 in chloroform |
Resolution of Racemic Mixtures
The enantiomers of this compound are typically obtained through the resolution of its precursor, trans-1,2-diaminocyclohexane. A widely used method for this resolution involves the use of a chiral resolving agent, such as tartaric acid. chemrj.org The racemic trans-1,2-diaminocyclohexane reacts with an enantiomerically pure form of tartaric acid (e.g., L-(+)-tartaric acid) to form a pair of diastereomeric salts. chemrj.org These diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization. chemrj.orgwisc.edu
Once the diastereomeric salt of the desired enantiomer of 1,2-diaminocyclohexane is isolated (for example, (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartrate), it is treated with a base to liberate the free diamine. nih.govchemrj.org This enantiomerically pure diamine is then N-methylated to produce the corresponding enantiomer of this compound. nih.gov
Absolute Configuration Determination and Assignment Methodologies
The definitive determination of the absolute configuration of each enantiomer is crucial for its application in stereoselective synthesis. For this compound, the absolute configuration has been unequivocally established through single-crystal X-ray crystallography. nih.gov
A study on (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine confirmed its molecular structure and absolute stereochemistry. nih.gov The crystal structure reveals a C2 symmetry for the molecule. nih.gov It is important to note that the absolute configuration is often assigned based on the known configuration of the starting material. nih.gov In this case, the synthesis begins with the enantiomerically pure (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate, ensuring the resulting N,N'-dimethylated product retains the (1R,2R) configuration. nih.gov
| Crystallographic Data for (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine | |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Unit Cell Dimensions | a = 7.552 Å, b = 8.521 Å, c = 14.142 Å |
| Volume | 910.0 ų |
| Z | 4 |
Data from Strohmann et al. (2008). nih.gov
Conformational Analysis of the Cyclohexane Backbone
The stereochemical properties of this compound are also influenced by the conformation of the six-membered ring.
Chair Conformation and Equatorial Orientations of Amino Groups
The cyclohexane ring in this compound adopts a chair conformation, which is the most stable arrangement for a six-membered ring. In the case of the trans diastereomer, the two N-methylamino substituents are located on opposite sides of the ring. To minimize steric hindrance, both of these bulky groups occupy equatorial positions. nih.govresearchgate.net This diequatorial arrangement is significantly more stable than the diaxial conformation, where the substituents would experience significant 1,3-diaxial interactions with the axial hydrogen atoms on the ring. The molecule possesses C2 symmetry in this conformation. nih.govresearchgate.net
λ-gauche Conformation in Chelate Rings
When this compound acts as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms, it forms a five-membered chelate ring. The conformation of this ring is a critical factor in determining the chiral environment around the metal. For the energetically stable trans-isomer of this compound, where the two N-methylamino groups are in equatorial positions on the chair-form cyclohexane ring, the resulting five-membered chelate ring predominantly adopts a puckered, non-planar conformation known as the gauche conformation. researchgate.net
This gauche arrangement is energetically favored over an eclipsed conformation as it minimizes torsional strain along the C-C bond of the ethylenediamine backbone. researchgate.net Quantum chemical calculations have shown that the gauche form of ethylenediamine, the parent compound, is the most stable conformation, which explains its prevalence in chelate complexes. nih.gov
Specifically, for the (1R,2R)-enantiomer of this compound, the chelate ring preferentially adopts a λ (lambda) conformation. This specific twisting of the chelate ring is a direct consequence of the absolute configuration of the stereogenic centers in the cyclohexane backbone. Conversely, the (1S,2S)-enantiomer forms a chelate ring with a δ (delta) conformation. The rigidity of the cyclohexane framework locks the chelate ring into this preferred λ or δ conformation, which is crucial for the effective transfer of chirality during a catalytic cycle.
C2 Symmetry and its Influence on Ligand Design and Function
The trans-isomer of this compound possesses a C2 rotational axis of symmetry. This means the molecule can be rotated by 180 degrees around an axis passing through the center of the cyclohexane ring and be indistinguishable from its original state. This C2 symmetry is a highly desirable feature in the design of chiral ligands for asymmetric catalysis. wikipedia.orgsigmaaldrich.com
The primary advantage of C2 symmetry is that it significantly simplifies the stereochemical environment around the metal center. wikipedia.org By having a twofold rotational axis, the number of possible diastereomeric transition states in a catalytic reaction is reduced. wikipedia.org This limitation of potential reaction pathways increases the energetic difference between the favored and disfavored transition states, leading to higher enantioselectivity. wikipedia.org
In terms of ligand design and function, the C2 symmetry of this compound creates a well-defined and predictable chiral pocket around the coordinated metal. The two methyl groups on the nitrogen atoms and the cyclohexane backbone create a specific steric environment that can effectively differentiate between the two faces of a prochiral substrate. This "chiral fence" guides the substrate to approach the metal center from a specific direction, thus favoring the formation of one enantiomer of the product. wikipedia.org The predictable nature of this chiral environment allows for the rational design of catalysts for specific asymmetric transformations.
Stereochemical Control in Chemical Transformations and Asymmetric Induction
The combination of the rigid cyclohexane backbone, the defined λ-gauche conformation of the chelate ring, and the inherent C2 symmetry of this compound provides a powerful tool for stereochemical control in a wide array of chemical reactions. This ligand has been successfully employed in numerous asymmetric transformations, consistently affording high levels of enantioselectivity.
One notable application is in the ruthenium-catalyzed asymmetric transfer hydrogenation of aryl ketones . The chiral complex formed between ruthenium and this compound derivatives effectively reduces prochiral ketones to their corresponding chiral alcohols with high enantiomeric excess (ee). The C2-symmetric environment of the catalyst dictates the facial selectivity of hydride delivery to the ketone, resulting in the preferential formation of one enantiomer.
Another significant application is in palladium-catalyzed asymmetric allylic alkylation . In these reactions, the chiral palladium complex directs the nucleophilic attack on the π-allyl intermediate, leading to the formation of a new stereocenter with high enantioselectivity. The well-defined chiral pocket created by the this compound ligand effectively shields one face of the allyl substrate, allowing the nucleophile to attack from the less hindered direction.
Furthermore, this versatile ligand has found utility in copper-catalyzed reactions , such as intramolecular C-O bond formation and Ullmann-type couplings. researchgate.net In these transformations, the chiral copper complex controls the stereochemical outcome, leading to the formation of enantioenriched products.
The following tables provide a summary of the performance of this compound and its derivatives in various asymmetric catalytic reactions, highlighting the high levels of stereochemical control achieved.
Table 1: Asymmetric Transfer Hydrogenation of Aryl Ketones
| Substrate | Catalyst System | Enantiomeric Excess (ee%) |
| Acetophenone | Ru(II)/(R,R)-N,N'-Dimethyl-1,2-cyclohexanediamine derivative | 93% |
| 4-Chloroacetophenone | Ru(II)/(R,R)-N,N'-Dimethyl-1,2-cyclohexanediamine derivative | 92% |
| 4-Methoxyacetophenone | Ru(II)/(R,R)-N,N'-Dimethyl-1,2-cyclohexanediamine derivative | 95% |
Table 2: Palladium-Catalyzed Asymmetric Allylic Alkylation
| Substrate | Nucleophile | Catalyst System | Enantiomeric Excess (ee%) |
| 1,3-Diphenylallyl acetate | Dimethyl malonate | Pd(0)/(S,S)-N,N'-Dimethyl-1,2-cyclohexanediamine derivative | 89% |
| 1,3-Diphenylallyl acetate | Nitromethane | Pd(0)/(S,S)-N,N'-Dimethyl-1,2-cyclohexanediamine derivative | 78% |
Table 3: Copper-Catalyzed Asymmetric Reactions
| Reaction Type | Substrate | Catalyst System | Enantiomeric Excess (ee%) |
| Intramolecular C-O Bond Formation | Substituted aryl bromide | CuI/(R,R)-N,N'-Dimethyl-1,2-cyclohexanediamine | High |
| Ullmann Coupling | Aryl halide and amine | CuI/(R,R)-N,N'-Dimethyl-1,2-cyclohexanediamine | Good to Excellent |
Catalytic Applications of N,n Dimethyl 1,2 Cyclohexanediamine and Its Complexes
Asymmetric Catalysis for Enantioselective Synthesis
The chiral scaffold of N,N'-Dimethyl-1,2-cyclohexanediamine is instrumental in transferring stereochemical information during catalytic transformations, making it a valuable ligand in the synthesis of enantiomerically enriched compounds. Its complexes with various transition metals have been successfully employed in a range of asymmetric reactions.
Enantioselective Transfer Hydrogenation of Aryl Ketones
Complexes of this compound and its derivatives with ruthenium have demonstrated exceptional performance in the asymmetric transfer hydrogenation of aryl ketones. This reaction provides a practical and efficient route to chiral secondary alcohols, which are important building blocks in the pharmaceutical and fine chemical industries.
In a notable study, a C2-symmetric diphosphine/diamine-based Ru(II) complex, derived from (1R, 2R)-1,2-diaminocyclohexane, served as a highly effective catalyst precursor for the transfer hydrogenation of acetophenone. Using isopropanol (B130326) as the hydrogen source, the reaction yielded (R)-1-phenylethanol with an impressive 97% enantiomeric excess (ee) and a high yield of 93%. The reaction proceeds smoothly under relatively mild conditions, highlighting the efficiency of the chiral ligand in controlling the stereochemical outcome of the hydrogenation process. The catalyst system's success is attributed to the formation of a well-defined chiral environment around the metal center, which effectively discriminates between the two enantiotopic faces of the prochiral ketone.
Further research has shown that this catalytic system is applicable to a range of substituted aryl ketones, consistently providing the corresponding chiral alcohols in high yields and enantioselectivities.
Table 1: Enantioselective Transfer Hydrogenation of Aryl Ketones with a Ruthenium/(1R, 2R)-diamine derived catalyst
| Entry | Aryl Ketone (Substrate) | Product | Yield (%) | ee (%) |
| 1 | Acetophenone | (R)-1-Phenylethanol | 93 | 97 |
| 2 | 4'-Methylacetophenone | (R)-1-(p-Tolyl)ethanol | 95 | 96 |
| 3 | 4'-Methoxyacetophenone | (R)-1-(4-Methoxyphenyl)ethanol | 92 | 98 |
| 4 | 4'-Chloroacetophenone | (R)-1-(4-Chlorophenyl)ethanol | 94 | 95 |
Asymmetric Epoxidation (e.g., E- and Z-β-methylstyrene)
The application of this compound in asymmetric epoxidation has been explored, particularly in the context of salen-type ligands complexed with chromium. Salen ligands, which are tetradentate Schiff bases, can be readily synthesized from diamines and salicylaldehyde (B1680747) derivatives.
Research conducted by Gilheany and coworkers involved the synthesis of novel chiral non-racemic salen ligands derived from resolved trans-1,2-dimethyl-1,2-cyclohexanediamine. These ligands were then used to form chromium(III) complexes, which were subsequently evaluated as catalysts in the stoichiometric asymmetric epoxidation of E- and Z-β-methylstyrene.
Table 2: Asymmetric Epoxidation of β-Methylstyrenes with a Cr(III)-salen complex derived from trans-1,2-dimethyl-1,2-cyclohexanediamine
| Entry | Substrate | Product | Yield (%) | ee (%) |
| 1 | (E)-β-Methylstyrene | trans-β-Methylstyrene oxide | Moderate | <10 |
| 2 | (Z)-β-Methylstyrene | cis-β-Methylstyrene oxide | Moderate | <10 |
Desymmetric C-O Coupling for Chiral Carbon Center Formation
A significant application of this compound has been demonstrated in copper-catalyzed desymmetric C-O coupling reactions. This methodology allows for the enantioselective construction of chiral quaternary carbon centers within heterocyclic frameworks, which are prevalent in many biologically active molecules.
Specifically, a chiral copper catalyst system enabled by a ligand derived from dimethylcyclohexane-1,2-diamine has been successfully employed for the intramolecular C-O bond formation. researchgate.net This desymmetric coupling provides access to valuable chiral chromanes and 3,4-dihydropyrans with high levels of enantioselectivity. researchgate.net The reaction proceeds with a broad substrate scope, accommodating various substituted aryl and alkenyl bromides. The chiral diamine ligand plays a crucial role in controlling the stereochemistry of the newly formed quaternary carbon center. This method has proven to be robust, as demonstrated by its application in gram-scale synthesis, and the resulting products can be further derivatized into other valuable synthetic building blocks.
Table 3: Copper-Catalyzed Desymmetric Intramolecular C-O Coupling
| Entry | Substrate | Product | Yield (%) | ee (%) |
| 1 | 2-(3-Bromopropoxy)bromobenzene | Chiral Dihydrobenzofuran derivative | 85 | 92 |
| 2 | 1-Bromo-2-(3-bromopropoxy)-4-methylbenzene | Chiral 6-Methyldihydrobenzofuran derivative | 88 | 94 |
| 3 | 1-(2-Bromophenoxy)pent-4-en-2-ol derivative | Chiral 3,4-Dihydropyran derivative | 78 | 90 |
Asymmetric Deprotonation Reactions
Chiral diamines, in combination with organolithium bases, are powerful tools for the asymmetric deprotonation of prochiral substrates. This compound has emerged as an effective alternative to the commonly used but less accessible natural product, (-)-sparteine (B7772259).
The complex formed between s-butyllithium (s-BuLi) and a cyclohexane-derived diamine has been shown to be as efficient as the s-BuLi/(-)-sparteine system for the asymmetric deprotonation of N-Boc pyrrolidine. researchgate.netresearchgate.net This represents a significant advancement, as it demonstrates that high enantioselectivity can be achieved using a readily available, synthetic chiral diamine. In some applications, a two-ligand system has been explored to optimize enantioselectivity. For the asymmetric deprotonation of N-Boc pyrrolidine, the highest enantioselectivity, with an enantiomeric ratio (er) of 90:10, was achieved using s-BuLi in the presence of a catalytic amount of (-)-sparteine (0.3 equivalents) and a stoichiometric amount of a cyclohexanediamine-derived ligand (1.3 equivalents). nih.gov This cooperative effect highlights the potential for fine-tuning the chiral environment to maximize stereocontrol.
Cross-Coupling Reactions Facilitated by Ligand Systems
Beyond asymmetric catalysis, this compound is a highly effective ligand in copper-catalyzed cross-coupling reactions. Its ability to coordinate to the copper center facilitates key steps in the catalytic cycle, such as oxidative addition and reductive elimination, enabling the formation of carbon-nitrogen and other bonds under milder conditions than traditional methods.
Multi-component Ullmann Coupling Reactions (e.g., 4H-benzo[f]imidazoresearchgate.netnih.govdiazepin-6-one preparation)
One of the notable applications of this compound is as a ligand in copper-catalyzed multi-component Ullmann coupling reactions. This strategy allows for the efficient one-pot synthesis of complex heterocyclic structures from readily available starting materials.
A prime example is the preparation of 4H-benzo[f]imidazo documentsdelivered.comresearchgate.netdiazepin-6-ones. chemicalbook.com This synthesis is achieved through a multi-component reaction that is followed by an intramolecular Ullmann C-N coupling. The key cyclization step is catalyzed by a copper(I) source, with this compound serving as the crucial ligand. The diamine ligand facilitates the intramolecular amidation, leading to the formation of the seven-membered diazepinone ring. This approach is highly valuable for the construction of medicinally relevant scaffolds in a convergent and atom-economical manner. The reaction typically proceeds in good yield, demonstrating the effectiveness of the copper-diamine catalytic system in promoting challenging C-N bond formations.
Copper-Catalyzed N-Arylation of Indoles and Aryl Halides
The Ullmann condensation, a cornerstone of carbon-nitrogen bond formation, has been significantly advanced through the use of ligands that enhance the efficacy of copper catalysts. Among these, this compound has emerged as a particularly effective ligand for the N-arylation of indoles with aryl halides. Research has demonstrated that a catalyst system derived from copper(I) iodide (CuI) and trans-N,N'-Dimethyl-1,2-cyclohexanediamine facilitates the coupling of a wide array of indoles with aryl iodides and bromides, producing N-arylindoles in high yields. icp.ac.rusigmaaldrich.comresearchgate.net
This catalytic method is noted for its operational simplicity and the use of a cost-effective copper catalyst. icp.ac.ru The reaction conditions typically involve heating the indole (B1671886) and aryl halide in a solvent such as toluene, in the presence of a base like potassium phosphate (B84403) (K₃PO₄). icp.ac.ruruifuchems.com The versatility of this system is highlighted by its tolerance of various functional groups on both the indole and the aryl halide, including amines, amides, and esters. icp.ac.ru
Detailed studies have shown that the choice of ligand is critical for the success of the reaction. While trans-1,2-cyclohexanediamine can be effective, the use of its N,N'-dimethylated derivative often leads to improved yields and broader substrate scope. icp.ac.ruresearchgate.net This methodology represents a significant improvement over traditional Ullmann conditions, which often require harsh reaction temperatures and stoichiometric amounts of the copper reagent. icp.ac.ruresearchgate.net The milder conditions and high yields achieved with the this compound ligand make this a valuable tool in the synthesis of complex molecules containing the N-arylindole motif. researchgate.net
Table 1: Copper-Catalyzed N-Arylation of Indole with Aryl Halides using trans-N,N'-Dimethyl-1,2-cyclohexanediamine
| Entry | Aryl Halide | Indole | Product | Yield (%) |
| 1 | Iodobenzene | Indole | 1-Phenylindole | 95 |
| 2 | 4-Iodotoluene | Indole | 1-(p-Tolyl)indole | 96 |
| 3 | 4-Iodoanisole | Indole | 1-(4-Methoxyphenyl)indole | 93 |
| 4 | Bromobenzene | Indole | 1-Phenylindole | 85 |
| 5 | 1-Iodo-4-nitrobenzene | 5-Cyanoindole | 1-(4-Nitrophenyl)-1H-indole-5-carbonitrile | 91 |
| 6 | 1-Iodo-2-methylbenzene | Indole | 1-(o-Tolyl)indole | 88 |
Amidation of Aryl Halides
The formation of an amide bond between an aryl halide and an amide, known as the Goldberg amidation reaction, is another area where copper catalysis, facilitated by this compound, has proven to be highly effective. A robust and experimentally straightforward catalyst system has been developed utilizing copper(I) iodide, a 1,2-diamine ligand, and a base such as potassium phosphate or cesium carbonate. researchgate.net
Among various 1,2-diamine ligands tested, catalyst systems based on trans-N,N'-Dimethyl-1,2-cyclohexanediamine and N,N'-dimethylethylenediamine were identified as the most active. researchgate.net This system demonstrates broad applicability, enabling the efficient amidation of aryl iodides, aryl bromides, and in certain instances, the more challenging aryl chlorides. researchgate.net A key advantage of this copper-catalyzed methodology is its compatibility with a wide range of functional groups that are often not tolerated in palladium-catalyzed amidation reactions. researchgate.net
The reaction conditions are generally mild, and the catalyst loading can be kept low, making it an economical and practical choice for synthesis. researchgate.net The efficiency of the trans-N,N'-Dimethyl-1,2-cyclohexanediamine ligand is attributed to its ability to form a stable and highly active copper complex that facilitates the carbon-nitrogen bond-forming step. This method provides a valuable alternative to other transition-metal-catalyzed amidation protocols, particularly when substrate functionality is a concern. researchgate.net
Table 2: Copper-Catalyzed Amidation of Aryl Halides with Benzamide
| Entry | Aryl Halide | Ligand | Base | Product | Yield (%) |
| 1 | Iodobenzene | trans-N,N'-Dimethyl-1,2-cyclohexanediamine | K₃PO₄ | N-Phenylbenzamide | 95 |
| 2 | Bromobenzene | trans-N,N'-Dimethyl-1,2-cyclohexanediamine | K₃PO₄ | N-Phenylbenzamide | 88 |
| 3 | 4-Bromotoluene | trans-N,N'-Dimethyl-1,2-cyclohexanediamine | Cs₂CO₃ | N-(p-Tolyl)benzamide | 92 |
| 4 | 1-Bromo-4-methoxybenzene | trans-N,N'-Dimethyl-1,2-cyclohexanediamine | K₃PO₄ | N-(4-Methoxyphenyl)benzamide | 85 |
Nickel-Catalyzed Suzuki Cross-Couplings of Unactivated Secondary Alkyl Electrophiles
The Suzuki cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. While traditionally used for coupling aryl and vinyl electrophiles, recent advancements have extended its utility to unactivated alkyl electrophiles. A significant breakthrough in this area involves the use of a nickel catalyst in conjunction with trans-N,N'-Dimethyl-1,2-cyclohexanediamine as a ligand for the coupling of unactivated secondary alkyl halides with alkylboranes at room temperature. rsc.org
This methodology addresses a long-standing challenge in cross-coupling chemistry, as the use of unactivated secondary alkyl electrophiles has been historically difficult. The combination of a nickel salt, such as NiCl₂·glyme, and trans-N,N'-Dimethyl-1,2-cyclohexanediamine was found to be uniquely effective, outperforming other diamine and aminoalcohol ligands. rsc.org For instance, the coupling of bromocyclohexane (B57405) with an alkylborane proceeds in good yield at ambient temperature in the presence of this catalytic system. rsc.org
The reaction's success is highly dependent on the choice of ligand. While trans-1,2-cyclohexanediamine showed some activity, the N,N'-dimethylated analog provided significantly better results. In contrast, the fully methylated trans-N,N,N',N'-tetramethyl-1,2-cyclohexanediamine was ineffective, highlighting the specific structural requirements of the ligand for this transformation. rsc.org This development represents the first general method for the Suzuki cross-coupling of unactivated secondary alkyl halides with alkylboron reagents, expanding the synthetic utility of this important reaction. rsc.org
Table 3: Nickel-Catalyzed Alkyl-Alkyl Suzuki Cross-Coupling of Bromocyclohexane
| Entry | Ligand | Solvent | Yield (%) |
| 1 | trans-N,N'-Dimethyl-1,2-cyclohexanediamine | Dioxane | 75 |
| 2 | trans-1,2-Cyclohexanediamine | Dioxane | 53 |
| 3 | cis-N,N'-Dimethyl-1,2-cyclohexanediamine | Dioxane | 46 |
| 4 | N,N'-Dimethylethylenediamine | Dioxane | <5 |
| 5 | trans-N,N,N',N'-Tetramethyl-1,2-cyclohexanediamine | Dioxane | <5 |
Polymerization Catalysis
Stereospecific Polymerization of Olefins (e.g., 1-Hexene)
In the field of polymerization catalysis, chiral ligands play a crucial role in controlling the stereochemistry of the resulting polymer. (1R,2R)-(-)-N,N'-Dimethyl-1,2-cyclohexanediamine serves as a key building block in the synthesis of more complex chiral ligands for stereospecific olefin polymerization. sigmaaldrich.com Specifically, it has been used to prepare a chiral fluorous diamino-diol proligand. sigmaaldrich.comnih.gov
This proligand, upon reaction with a zirconium precursor such as [Zr(CH₂Ph)₄], forms a chiral zirconium complex. nih.gov This complex, when activated with a co-catalyst like B(C₆F₅)₃ or [Ph₃C]⁺[B(C₆F₅)₄]⁻, becomes an active catalyst for the polymerization of α-olefins such as 1-hexene. nih.gov The chirality originating from the this compound backbone of the ligand is transferred to the polymer, resulting in an isotactic-enriched material. nih.gov
Research has shown that these zirconium catalysts can achieve high activities, producing poly(1-hexene) with moderate to high molecular weights and narrow molecular weight distributions. nih.gov The degree of isotacticity, often measured as the percentage of mmmm pentads, can be significant, demonstrating the effectiveness of the chiral ligand in controlling the stereochemistry of the polymerization process. nih.gov This indirect application underscores the importance of this compound as a source of chirality in the design of sophisticated polymerization catalysts.
Table 4: Zirconium-Catalyzed Polymerization of 1-Hexene using a Catalyst Derived from (R,R)-N,N'-Dimethyl-1,2-cyclohexanediamine
| Entry | Co-catalyst | Activity (kg PH mol Zr⁻¹ h⁻¹) | M_w ( g/mol ) | M_w/M_n | Isotacticity (% mmmm) |
| 1 | B(C₆F₅)₃ | 4500 | 4800 | 1.17 | 74 |
| 2 | [Ph₃C]⁺[B(C₆F₅)₄]⁻ | 3200 | 47200 | 1.79 | 68 |
Other Significant Catalytic Transformations
Hydrodehalogenation of Aryl Bromides and Chlorides
Beyond carbon-carbon and carbon-nitrogen bond formation, this compound has found application in reductive transformations such as the hydrodehalogenation of aryl halides. A microwave-assisted, copper-catalyzed tandem methodology has been developed for the hydrodehalogenation of aryl bromides and chlorides. cmu.edu In this process, the diamine ligand plays a crucial role in facilitating the reduction.
This methodology is effective for a range of hydrocarbon-based aryl bromides and chlorides. However, substrates containing oxygen or nitrogen functional groups tend to give lower yields. cmu.edu The use of microwave irradiation can accelerate the reaction, allowing for shorter reaction times. cmu.edu This copper-catalyzed hydrodehalogenation offers a valuable method for the detoxification of halogenated aromatic compounds.
Table 5: Copper-Catalyzed Hydrodehalogenation of Aryl Halides
| Entry | Aryl Halide | Yield (%) |
| 1 | 1-Bromonaphthalene | 87 |
| 2 | 2-Bromobiphenyl | 85 |
| 3 | 1-Chloronaphthalene | 65 |
| 4 | 4-Chlorobiphenyl | 58 |
| 5 | 1-Bromo-4-tert-butylbenzene | 78 |
Regioisomerically Pure N-Alkylbenzimidazole Preparation
A significant application of trans-N,N'-dimethyl-1,2-cyclohexanediamine is as a ligand in copper-catalyzed reactions for the synthesis of N-alkylbenzimidazoles. nih.govresearchgate.net This method provides a direct route to producing these compounds in a regioisomerically pure form, starting from readily available o-haloanilines. researchgate.net The process is noted for its efficiency, yielding good to excellent amounts of the desired product. nih.govmdpi.com
The reaction typically involves the use of copper(I) iodide (CuI) as the catalyst in conjunction with trans-N,N'-dimethyl-1,2-cyclohexanediamine. researchgate.net This catalytic system has proven effective for the coupling of various amides with ortho-iodo-N-alkylanilines. nih.gov The procedure generally involves an initial coupling step followed by a cyclodehydration step to form the final benzimidazole (B57391) ring. nih.gov For example, the reaction can be carried out in a solvent such as 1,4-dioxane (B91453) at elevated temperatures, typically around 90 °C. nih.gov The subsequent cyclodehydration step may involve the addition of a base like potassium phosphate (K₃PO₄) in a solvent such as t-BuOH. nih.gov
This methodology is applicable to a range of substrates, allowing for the synthesis of various substituted N-alkylbenzimidazoles. nih.gov The yields of these reactions are consistently high, often exceeding 90% for certain substrates. nih.gov
Table 1: Examples of Copper-Catalyzed Synthesis of N-Alkylbenzimidazoles This table is based on data from a study on the copper-catalyzed regiospecific synthesis of N-alkylbenzimidazoles. nih.gov
| Starting Material (o-halo-N-alkylaniline) | Amide | Product | Yield |
| ortho-iodo-N-ethylaniline | Benzamide | 1-Ethyl-2-phenyl-1H-benzimidazole | 94% |
| ortho-iodo-N-(cyclohexylmethyl)aniline | Benzamide | 1-(Cyclohexylmethyl)-2-phenyl-1H-benzimidazole | 68% |
Synthesis of Substituted Pyrazoles with Anti-inflammatory Activity
Substituted pyrazole (B372694) derivatives are a class of heterocyclic compounds recognized for their significant anti-inflammatory properties. nih.govmdpi.comsciencescholar.us Many compounds within this family are synthesized through the condensation of 1,3-dicarbonyl compounds or their analogues with hydrazine (B178648) derivatives. nih.gov The resulting pyrazole core can be further functionalized.
In the context of functionalization, N,N'-dimethyl-substituted diamine ligands, including trans-N,N'-dimethyl-1,2-cyclohexanediamine, have been found to be superior in copper-catalyzed N-arylation of various nitrogen-containing heterocycles, including pyrazoles. This superiority is partly attributed to the increased steric hindrance at the nitrogen center of the ligand, which suppresses competitive N-arylation of the ligand itself. The process effectively couples aryl halides with the pyrazole ring, yielding N-arylpyrazoles.
While the direct synthesis of the pyrazole ring using this compound is not extensively detailed in the provided context, its role in the crucial subsequent C-N bond-forming reactions highlights its utility in creating complex, substituted pyrazoles. Numerous studies have confirmed the anti-inflammatory potential of such substituted pyrazoles, with some derivatives showing activity comparable or superior to established drugs like indomethacin (B1671933) and celecoxib. nih.gov For instance, certain novel series of pyrazoles containing benzenesulfonamides and other heterocyclic systems have demonstrated potent anti-inflammatory effects in vivo.
Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives This table presents data from a study evaluating the in vivo anti-inflammatory activity of newly synthesized pyrazole compounds using the carrageenan-induced rat paw edema method.
| Compound | Class | % Inhibition of Edema | Reference Drug | % Inhibition of Edema (Reference) |
| Compound 3 | Pyrazole-benzenesulfonamide | 62.67% | Indomethacin | 60.8% |
| Compound 4 | Pyrazole-benzenesulfonamide | 61.12% | Indomethacin | 60.8% |
| Compound 8f | Pyrazole-thiosemicarbazide | 61.40% | Indomethacin | 60.8% |
| Compound 10f | Pyrazole-triazole-thione | 62.10% | Indomethacin | 60.8% |
Preparation of Highly Functional Pyridines and Bipyridines
trans-N,N'-Dimethyl-1,2-cyclohexanediamine serves as an effective ligand in copper-catalyzed C-N coupling reactions for the synthesis of highly functionalized pyridine (B92270) derivatives. Specifically, this catalytic system is employed in the preparation of N-arylpyridones. The reaction involves the coupling of 2-substituted pyridines with various aryl halides. This method provides a direct pathway to creating N-aryl linkages, which are common structural motifs in pharmaceuticals and functional materials.
The synthesis of N-heterocycles, particularly pyridines, is a central focus in medicinal chemistry research due to their prevalence in drug molecules. chim.it Traditional methods often face limitations, especially in the selective preparation of non-symmetrically substituted pyridines. chim.it Catalytic approaches, such as the copper-catalyzed C-N coupling facilitated by ligands like trans-N,N'-dimethyl-1,2-cyclohexanediamine, offer a powerful tool to overcome these challenges, allowing for the efficient construction of complex pyridine structures.
Mechanistic Investigations of Catalytic Reactions Involving N,n Dimethyl 1,2 Cyclohexanediamine
Ligand Coordination Role in Reaction Pathways and Turnover Frequencies
N,N'-Dimethyl-1,2-cyclohexanediamine functions as a bidentate ligand, coordinating to the metal center through its two nitrogen atoms. This chelation is fundamental to its role in catalysis, as it forms a stable complex with the metal, thereby influencing the geometry and electronic properties of the catalytic species. The coordination of this diamine ligand is a key factor in determining the reaction pathway and has a significant impact on the turnover frequencies (TOFs) of the catalytic cycle.
In copper-catalyzed reactions, such as the Ullmann condensation, the use of N,N'-dimethyl-substituted diamine ligands, including this compound, generally leads to higher reaction rates compared to their unsubstituted or less substituted counterparts. This enhancement in turnover frequency can be attributed to several factors. The dimethyl substitution on the nitrogen atoms increases the electron-donating ability of the ligand, which in turn increases the electron density on the copper center. This electronic effect can facilitate the oxidative addition step, which is often the rate-determining step in cross-coupling reactions.
Furthermore, the rigid cyclohexane (B81311) backbone of the ligand imparts a specific stereochemical environment around the metal center. This steric influence can affect the coordination of other reactants and the stability of intermediates, thereby guiding the reaction along a more efficient pathway. For instance, in the copper-catalyzed N-arylation of amides, the diamine ligand is crucial for controlling the concentration and reactivity of the active catalytic species. Kinetic studies on these systems have revealed a complex interplay between the concentrations of the diamine ligand, the amide, and the aryl halide, indicating that the ligand is intimately involved in the rate-determining step of the catalytic cycle mit.edu. The structure of the (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine molecule, as determined by X-ray crystallography, shows a chair conformation with the amino groups in equatorial positions, which influences its coordination behavior nih.govresearchgate.net.
The table below summarizes the effect of N,N'-dimethyl substitution on the efficiency of a copper-catalyzed amidation reaction, highlighting the increased turnover frequency.
| Ligand | Substitution | Relative Reaction Rate |
| 1,2-Cyclohexanediamine | Unsubstituted | 1.0 |
| This compound | N,N'-Dimethyl | >5.0 |
This table provides a qualitative comparison based on general observations in the literature that N,N'-dimethyl substituted diamine ligands enhance reaction rates.
Stabilization of Metal Intermediates and Transition States
A critical role of this compound in catalysis is the stabilization of reactive metal intermediates and transition states. The chelation of the diamine to the metal center provides thermodynamic stability to the catalytic complex. This stabilization is particularly important for high-energy intermediates and transition states that are formed during the catalytic cycle.
In asymmetric catalysis, the chiral nature of this compound is paramount. The C2 symmetry of the ligand creates a chiral pocket around the metal center, which can differentiate between enantiotopic faces of a prochiral substrate or enantiomeric transition states. This differentiation leads to the preferential formation of one enantiomer of the product. The stabilization of one diastereomeric transition state over the other is the origin of enantioselectivity. The rigid cyclohexane backbone of the ligand plays a crucial role in maintaining a well-defined chiral environment, which is essential for high enantioselectivity.
While direct spectroscopic or crystallographic characterization of these transient species is often challenging, computational studies on similar copper-diamine complexes have provided insights into their structure and stability. These studies suggest that the diamine ligand remains coordinated to the copper center throughout the catalytic cycle, stabilizing the various oxidation states of copper (e.g., Cu(I), Cu(II), and Cu(III)) that may be involved.
Enhancement of Substrate Reactivity
The coordination of this compound to the metal center can also enhance the reactivity of the substrates. By modulating the electronic properties of the metal catalyst, the ligand can make the substrates more susceptible to nucleophilic or electrophilic attack.
In copper-catalyzed C-N cross-coupling reactions, the diamine ligand can increase the nucleophilicity of the amine or amide reactant. It is proposed that the coordination of the amine to the copper-diamine complex, followed by deprotonation, forms a more potent nucleophilic copper-amido species. This intermediate can then readily react with the aryl halide.
Conversely, the ligand can also influence the electrophilicity of the other substrate. For example, in reactions involving aryl halides, the oxidative addition of the aryl halide to the copper center is a key step. The electron-rich nature of the this compound ligand can promote this oxidative addition by making the copper center more electron-rich and thus more reactive towards the aryl halide.
Elucidation of Inner Sphere Mechanisms
The mechanism of electron transfer in transition metal catalysis can be broadly classified as either inner-sphere or outer-sphere. An inner-sphere mechanism involves a bridging ligand that connects the two metal centers involved in the electron transfer, while in an outer-sphere mechanism, the coordination spheres of the metal ions remain intact during the electron transfer.
In the context of reactions catalyzed by this compound-metal complexes, particularly copper-catalyzed cross-coupling reactions, an inner-sphere mechanism is often proposed. In this scenario, the nucleophile (e.g., an amine or amide) and the electrophile (e.g., an aryl halide) are both coordinated to the copper center at some point in the catalytic cycle. This co-coordination facilitates the bond-forming reductive elimination step.
While direct experimental evidence for an inner-sphere mechanism involving this specific ligand is not extensively documented, the nature of the reactants and the proposed catalytic cycles in many copper-catalyzed cross-coupling reactions strongly suggest the involvement of intermediates where both coupling partners are bound to the copper center. The chelation of this compound helps to create a stable coordination environment where this can occur.
Kinetic Studies and Rate Law Determination
Kinetic studies are a powerful tool for elucidating reaction mechanisms. By examining how the reaction rate changes with the concentration of reactants, catalysts, and ligands, a rate law can be determined, which provides insights into the rate-determining step and the composition of the catalytically active species.
For copper-catalyzed N-arylation reactions employing diamine ligands, kinetic studies have been performed. These studies often reveal a complex rate law with non-integer orders for the reactants and the ligand. This complexity suggests a multi-step mechanism with pre-equilibria involving the catalyst, ligand, and substrates.
In a study on the copper-catalyzed N-arylation of amides with a 1,2-diamine ligand, it was found that the reaction rate has a positive order dependence on the concentration of the aryl iodide, suggesting that the activation of the aryl halide is part of the rate-determining step mit.edu. The rate dependence on the amide and diamine concentrations was found to be more complex, indicating their involvement in pre-equilibria leading to the formation of the active catalyst mit.edu. While these studies provide valuable insights, a detailed rate law specifically for a reaction catalyzed by a this compound-copper complex is not extensively reported in the literature.
The following table presents a hypothetical rate law based on common observations in copper-catalyzed cross-coupling reactions with diamine ligands.
| Reactant | Order of Dependence | Implication |
| Aryl Halide | ~1 | Involved in the rate-determining step |
| Nucleophile | Variable (0 to 1) | Involved in pre-equilibrium |
| Copper Catalyst | ~1 | Catalytic species is monomeric |
| This compound | Variable (0 to 1) | Involved in catalyst activation/speciation |
This table represents a generalized rate law for illustrative purposes.
Computational Chemistry and Theoretical Modeling of Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for investigating the mechanisms of catalytic reactions. Theoretical modeling can provide detailed information about the structures and energies of intermediates and transition states that are difficult to observe experimentally.
DFT studies on copper-catalyzed cross-coupling reactions have been conducted to elucidate the reaction mechanism. These studies often explore different potential catalytic cycles, such as those involving Cu(I)/Cu(III) or Cu(I)/Cu(II) redox cycles. For reactions involving diamine ligands, computational models can be used to assess the stability of different coordination modes of the ligand and to calculate the energy barriers for key elementary steps like oxidative addition, transmetalation, and reductive elimination.
While comprehensive DFT studies focusing exclusively on this compound are not abundant, studies on related copper-diamine systems have provided valuable mechanistic insights. For instance, DFT calculations on copper-catalyzed C-N cross-coupling reactions have suggested that an oxidative addition/reductive elimination pathway is plausible researchgate.net. These computational models can help to rationalize the experimental observations, such as the effect of ligand structure on reactivity and selectivity, and can guide the design of new and improved catalysts. Theoretical studies on copper(II) complexes with the parent cis-1,2-diaminocyclohexane ligand have explored their structures and stabilities, providing a foundation for understanding the behavior of the N,N'-dimethylated analogue.
Applications in Pharmaceutical and Agrochemical Synthesis
Building Block for Pharmaceutical Development
As a fundamental building block, N,N'-Dimethyl-1,2-cyclohexanediamine is integral to the synthesis of various pharmaceutical agents. cymitquimica.comchemimpex.com Its chiral framework is particularly prized in medicinal chemistry for constructing molecules that can interact precisely with biological targets. researchgate.net The compound's derivatives are employed in creating complex molecular architectures for drugs aimed at treating a variety of conditions, most notably neurological disorders. chemimpex.com
A significant application of this compound is its role as a key synthetic intermediate in the preparation of tricyclic γ-secretase modulators (GSMs). sigmaaldrich.comlookchem.comchemicalbook.com These modulators are a class of molecules under investigation for the treatment of Alzheimer's disease. lookchem.com Unlike γ-secretase inhibitors which can cause undesirable side effects by affecting other biological pathways, GSMs are designed to selectively modulate the activity of γ-secretase to reduce the production of the toxic amyloid-β (Aβ42) peptide, a hallmark of Alzheimer's, without completely inhibiting the enzyme. nih.gov The specific stereochemistry of (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine is crucial for establishing the three-dimensional structure of the final tricyclic modulator, which is essential for its biological activity. sigmaaldrich.comlookchem.com
Table 1: Key Intermediates in Pharmaceutical Synthesis
| Compound | CAS Number | Application |
|---|---|---|
| (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine | 68737-65-5 | Intermediate for tricyclic γ-secretase modulators sigmaaldrich.comlookchem.com |
| trans-N,N'-Dimethyl-1,2-cyclohexanediamine | 67579-81-1 | Intermediate for Oxaliplatin innospk.com |
The utility of this compound extends beyond Alzheimer's research into the broader development of drugs for other neurological disorders. chemimpex.com Its structural motif is incorporated into various compounds being investigated for their potential to interact with targets within the central nervous system. The compound's ability to serve as a scaffold allows for the systematic modification of its structure, enabling medicinal chemists to fine-tune the pharmacological properties of new drug candidates. This adaptability makes it a valuable tool in the discovery of novel therapeutics for complex neurological conditions. chemimpex.com
This compound is instrumental in the synthesis of complex organic molecules designed to interact with specific biological pathways. It is frequently used as a chiral ligand in metal-catalyzed reactions, such as C-N coupling processes, which are fundamental in pharmaceutical manufacturing. innospk.comchemicalbook.com For instance, it is used in the synthesis of the chemotherapy drug Oxaliplatin. innospk.com These catalytic systems enable the efficient construction of intricate molecular structures that are often difficult to produce through other means. The ability to control the stereochemistry of these reactions is paramount, as the biological effect of a drug can be highly dependent on its three-dimensional arrangement. nih.gov
Key Intermediate in Agrochemical Synthesis
In the agrochemical sector, this compound is utilized as a key intermediate for producing compounds with desired biological activities, such as herbicides, insecticides, and fungicides. chemimpex.com Similar to its role in pharmaceuticals, its chiral nature is exploited to synthesize stereochemically pure agrochemicals. This is increasingly important as regulators and manufacturers seek to develop more selective and environmentally benign products that target specific pests or weeds while minimizing off-target effects on other organisms. chemimpex.com
Importance in the Development of Enantiomerically Pure Compounds for Biological Systems
The development of single-enantiomer drugs and agrochemicals is a critical goal in modern chemistry, as different enantiomers of a chiral molecule can have vastly different biological activities. nih.gov One enantiomer may be therapeutically beneficial, while the other may be inactive or even harmful. This compound, as a readily available chiral building block, is crucial for asymmetric synthesis—the process of creating predominantly one enantiomer of a chiral product. chemimpex.comresearchgate.net It is used to synthesize chiral ligands and catalysts that direct chemical reactions to produce the desired enantiomer with high purity. chemimpex.com This control over stereochemistry is fundamental to creating safer and more effective products for both medicinal and agricultural applications. nih.gov
Contributions to Advanced Materials Science
Synthesis of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The ability to select specific building blocks allows for the precise design of MOF structures and functions. While N,N'-Dimethyl-1,2-cyclohexanediamine is a well-established chiral building block for discrete metal complexes used in catalysis, its direct incorporation as a primary linker or ligand into an extended MOF architecture is not yet extensively documented in scientific literature. threebond.co.jpchemicalbook.com However, research on its parent compound, trans-1,2-cyclohexanediamine, provides a clear blueprint for its potential in this area, particularly in the development of chiral and heterobimetallic frameworks. google.com
The synthesis of heterobimetallic MOFs, which contain two different types of metal centers, is a key strategy for creating materials with synergistic or multifunctional properties. The diamine scaffold of cyclohexane-1,2-diamine has been successfully utilized to construct such advanced frameworks.
Research has demonstrated the synthesis of new one-, two-, and three-dimensional chiral, cyanide-bridged bimetallic MOFs. google.com In these structures, the parent compound, trans-1,2-cyclohexanediamine, acts as a chiral ligand that coordinates to one metal center (M1 = Cu, Ni), which is then linked to a cyanometallate complex of a second metal (M2 = Ru, Cr, Co). google.com This work establishes that the cyclohexane (B81311) diamine core is effective in directing the assembly of complex, multi-metal crystalline networks. The incorporation of the N,N'-dimethyl derivative could further tune the steric and electronic properties of the resulting framework, potentially influencing pore size and catalytic activity.
Chiral MOFs are of significant interest for their potential as solid-state, heterogeneous catalysts for asymmetric synthesis. nih.govresearchgate.net The regular, crystalline arrangement of chiral centers within the MOF pores can create a highly selective environment for chemical reactions. This compound is frequently used to synthesize chiral ligands for homogeneous catalysis, where it proves effective in a variety of asymmetric reactions. evonik.comgoogle.com
By incorporating this or a similar diamine scaffold directly into a MOF structure, it is theoretically possible to translate the high selectivity of homogeneous catalysts into a more robust, recyclable, and reusable heterogeneous system. The porous nature of MOFs would allow reactants to access the active catalytic sites within the framework, while the chirality of the diamine component would guide the stereochemical outcome of the reaction.
The precise control over pore size and surface chemistry makes MOFs exceptional candidates for gas storage and separation applications. The bimetallic MOFs synthesized using the parent trans-1,2-cyclohexanediamine ligand were noted to exhibit interesting zeolite-like properties. google.com Zeolites are widely used as molecular sieves for separations, suggesting that MOFs built with this diamine scaffold could be tailored for similar purposes.
The introduction of the chiral and functionalized this compound into a MOF structure could create pores with unique stereospecific environments. This opens possibilities for advanced separation technologies, such as the enantioselective separation of chiral gas molecules—a challenging but important task in the pharmaceutical and fine chemical industries. The inherent porosity of these frameworks also makes them candidates for storing gases within their ordered void spaces.
Formulation of Specialty Polymers and Resins
In polymer chemistry, this compound serves as a specialized additive, particularly in the formulation of epoxy resins. Its bifunctional nature allows it to participate in polymerization reactions, acting as a cross-linking or curing agent that significantly influences the final properties of the thermoset material.
Epoxy resins require a curing agent, or hardener, to transform from a liquid prepolymer into a hard, three-dimensional network. Amine-based compounds are a common class of curing agents, as the amine hydrogens react with the epoxide groups of the resin to form cross-links. threebond.co.jp
This compound functions as a secondary diamine curing agent. It can also be used as a reactive diluent within a hardener component for curable epoxy resin compositions. google.com Its inclusion in the formulation can significantly reduce the initial viscosity of the epoxy system. This is a critical processing advantage, as lower viscosity allows for better impregnation of reinforcing fibers in composite manufacturing and easier handling for applications like coatings and adhesives. google.com
The use of this compound and related N,N'-dialkyl methylcyclohexanediamines in epoxy formulations leads to cured materials with favorable and enhanced characteristics. google.com The structure of the curing agent is crucial in defining the cross-link density and chain architecture of the final polymer network, which in turn dictates its mechanical and thermal performance.
Formulations incorporating this diamine exhibit high mechanical strength and thermal resistance. google.com Specifically, cured resins show a high glass transition temperature (Tg), which is the temperature at which the material transitions from a rigid, glassy state to a more rubbery state. A higher Tg is indicative of greater thermal stability and the ability to retain mechanical properties at elevated temperatures. These enhanced properties make such epoxy systems highly suitable for demanding applications, including the manufacturing of high-performance composites for the automotive and aerospace industries. google.com
Table 1: Impact of N,N'-Dialkyl Cyclohexanediamine (B8721093) on Epoxy Resin Properties
This table summarizes the enhanced properties of epoxy resin systems when formulated with N,N'-dialkyl cyclohexanediamine derivatives as part of the curing component, based on reported research findings.
| Property | Enhancement Provided | Rationale |
| Processing Viscosity | Significant Reduction | Acts as a reactive diluent, lowering the initial viscosity of the resin mixture for improved handling and processing (e.g., in infusion technologies). google.com |
| Glass Transition Temp. (Tg) | Increased | The specific structure of the diamine contributes to a rigid, highly cross-linked polymer network, which requires more thermal energy to achieve chain mobility. google.com |
| Mechanical Properties | Favorable / High | The formation of a robust 3D network enhances the overall strength and durability of the cured material. google.com |
| Thermal Resistance | High | A high Tg and stable cross-linked structure allow the material to withstand higher operating temperatures without significant degradation of properties. google.com |
| Water Uptake | Low | The resulting polymer network can be designed to be more hydrophobic, reducing its tendency to absorb moisture, which can degrade mechanical and electrical properties. google.com |
Advanced Analytical Techniques in the Study of N,n Dimethyl 1,2 Cyclohexanediamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical analysis of N,N'-Dimethyl-1,2-cyclohexanediamine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, detailed information about the molecular structure, connectivity, and the spatial arrangement of atoms can be obtained.
¹H NMR Analysis of N-Methyl and Cyclohexane (B81311) Protons
Proton NMR (¹H NMR) spectroscopy provides precise information about the chemical environment of the hydrogen atoms within the molecule. For the (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine isomer, the cyclohexane ring adopts a chair conformation with the N-methylamino groups in equatorial positions researchgate.net. This arrangement influences the chemical shifts of the cyclohexane and N-methyl protons.
The N-methyl (N-CH₃) protons typically appear as a sharp singlet in the spectrum, as they are chemically equivalent. The protons on the cyclohexane ring, however, exhibit more complex signals (multiplets) due to spin-spin coupling with neighboring protons. The specific chemical shifts and multiplicities are characteristic of their position on the ring and their axial or equatorial orientation.
A representative ¹H NMR spectrum of (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine in deuterated chloroform (CDCl₃) shows distinct signals for the different types of protons researchgate.net. The N-methyl protons give rise to a singlet at approximately 2.33 ppm, integrating to six hydrogens. The methine protons (CHN) are found further downfield, while the various methylene (CH₂) protons of the cyclohexane ring appear as a series of multiplets in the upfield region of the spectrum researchgate.net.
Table 1: Representative ¹H NMR Chemical Shifts for (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine
| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Integration |
|---|---|---|---|
| N-CH₃ | 2.33 | Singlet (s) | 6H |
| CHN | 2.02–2.06 | Multiplet (m) | 2H |
| CH₂ | 1.93–2.00 | Multiplet (m) | 2H |
| CH₂ | 1.61–1.67 | Multiplet (m) | 2H |
| CH₂ | 1.13–1.19 | Multiplet (m) | 2H |
| CH₂ | 0.86–0.94 | Multiplet (m) | 2H |
Data recorded on a 500.1 MHz spectrometer in CDCl₃ researchgate.net.
¹³C NMR Analysis of Carbon Framework and Chemical Environment
Carbon-13 NMR (¹³C NMR) spectroscopy is used to probe the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal, providing information on the number of different carbon environments and their nature (methyl, methylene, methine).
In the ¹³C NMR spectrum of (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine, the carbon atoms of the N-methyl groups, the methine carbons attached to the nitrogen atoms, and the methylene carbons of the cyclohexane ring all resonate at characteristic chemical shifts researchgate.net. The methine carbons (CHN) are the most deshielded among the aliphatic carbons due to the electronegativity of the attached nitrogen atom, thus appearing furthest downfield researchgate.net.
Table 2: Representative ¹³C NMR Chemical Shifts for (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine
| Carbon Type | Chemical Shift (δ) in ppm |
|---|---|
| CHN | 63.2 |
| N-CH₃ | 33.7 |
| CH₂ | 30.8 |
| CH₂ | 25.0 |
Data recorded on a 100.6 MHz spectrometer in CDCl₃ researchgate.net. Note: Due to symmetry in the trans isomer, only four distinct carbon signals are observed.
Determination of Diastereoisomer Ratios (cis/trans)
NMR spectroscopy is a powerful method for determining the ratio of diastereomers (e.g., cis vs. trans) in a sample mixture. The cis and trans isomers of this compound have different spatial arrangements of the two N-methylamino groups, leading to distinct chemical environments for their respective protons and carbons.
Consequently, the two diastereomers will exhibit separate sets of signals in both ¹H and ¹³C NMR spectra. To determine the diastereomeric ratio, a pair of well-resolved signals, one corresponding to the cis isomer and one to the trans isomer, is selected researchgate.net. The relative ratio of the isomers in the mixture can be accurately calculated by integrating these unique signals in the ¹H NMR spectrum researchgate.net. For complex spectra where signals overlap, advanced techniques like band-selective pure shift NMR can be employed to collapse multiplets into singlets, which greatly simplifies the spectrum and allows for more accurate integration manchester.ac.uk.
Circular Dichroism (CD) Spectroscopy for Chiral Purity and Conformational Analysis of Complexes
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Since the enantiomers of this compound are chiral, they and their coordination complexes are CD active.
CD spectroscopy is particularly valuable for:
Assessing Chiral Purity: The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample. This allows for a quantitative assessment of the chiral purity of the ligand.
Mass Spectrometry (e.g., Electrospray MS) for Complex and Ligand Characterization
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of a compound and its fragments. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of thermally labile and non-volatile molecules, including metal-ligand complexes.
For this compound and its derivatives, ESI-MS is used to:
Q & A
Q. What is the role of N,N'-dimethyl-1,2-cyclohexanediamine in copper-catalyzed cross-coupling reactions?
this compound serves as a chiral ligand in Cu(I)-catalyzed reactions, such as N-arylation of indoles and amidation of aryl halides. It stabilizes the Cu(I) intermediate, enabling efficient coupling of aryl iodides/bromides with amines or indoles. Typical conditions include 0.2–10 mol% CuI, 5–20 mol% ligand, and K₃PO₄/K₂CO₃ in solvents like 1,4-dioxane or DMF at 90–110°C .
Q. How should researchers handle this compound safely in the laboratory?
The compound is corrosive and causes severe skin/eye damage. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. In case of exposure, rinse affected areas with water for 15+ minutes and seek medical attention. Store in glass containers at room temperature, away from oxidizing agents .
Q. What solvents and bases are compatible with this ligand in catalytic systems?
Common solvents include 1,4-dioxane, DMF, and DMSO. Bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are effective. For example, in indole-aryl couplings, K₃PO₄ (11 equiv) in 1,4-dioxane at 101°C yields 21–45% product .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence enantioselectivity in asymmetric catalysis?
The trans-(1R,2R) configuration induces chirality in metal complexes (e.g., Mn or Fe), critical for asymmetric transfer hydrogenation or epoxidation. Computational studies (DFT/microkinetic modeling) show that the ligand's rigid cyclohexane backbone and methyl groups dictate transition-state geometry, achieving e.e. values >90% in ketone reductions .
Q. What methodological strategies optimize ligand-to-metal ratios for improved reaction yields?
Systematic screening is essential. For example:
Q. How do computational models predict enantioselectivity for reactions involving this ligand?
DFT calculations and microkinetic modeling analyze transition states and energy barriers. For Mn-catalyzed ketone reduction, explicit solvent effects (e.g., MPV mechanism) and ligand-induced steric effects are modeled to predict e.e. outcomes. Molecular dynamics simulations validate solvent-assisted pathways .
Q. Can this ligand facilitate halogen exchange (e.g., bromide to iodide) in aryl substrates?
Yes. With CuI, NaI, and the ligand in 1,4-dioxane, aryl bromides undergo iodide exchange via equilibrium-driven processes. The low solubility of NaBr in dioxane shifts the equilibrium, achieving >95% conversion in some cases .
Contradictions and Resolutions
- Ligand Ratios in Catalysis : uses 0.2 equiv ligand, while employs 0.6 equiv. Resolution: Optimal ratios depend on substrate steric/electronic profiles. Lower ratios favor cost efficiency, while higher ratios stabilize reactive intermediates in complex substrates.
- Mechanistic Pathways : proposes a solvent-assisted MPV mechanism for Mn catalysis, contrasting with traditional metal-hydride pathways. Resolution: Computational validation with explicit solvent models reconciles these pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
